molecular formula C12H22FNO2 B12981360 Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate CAS No. 184042-54-4

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate

Cat. No.: B12981360
CAS No.: 184042-54-4
M. Wt: 231.31 g/mol
InChI Key: GZEKQGBJAAUAGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoroethyl group, and a piperidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroethyl reagents under controlled conditions. One common method involves the use of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate as a precursor . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoroethyl group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluoroethyl derivatives, while oxidation and reduction can produce different piperidine-based compounds.

Scientific Research Applications

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in the development of new pharmaceuticals and chemical probes.

Biological Activity

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Fluoroethyl group : Enhances the compound's stability and reactivity.
  • Tert-butyl group : Provides steric bulk, influencing the compound's interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The fluoroethyl group contributes to its stability, while the piperidine structure allows for interactions with various biological receptors. The compound has been investigated for its potential as a bioorthogonal reagent , enabling selective labeling of biomolecules without disrupting native biological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have been shown to exhibit cytotoxicity and promote apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Inhibition of Pyroptosis

The compound has also been evaluated for its role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation. In vitro studies demonstrated that certain derivatives could significantly reduce IL-1β release and pyroptotic cell death at concentrations as low as 10 µM . This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityShowed enhanced cytotoxicity in FaDu cells compared to bleomycin; utilized a three-component cycloaddition approach .
Study 2 Pyroptosis InhibitionDemonstrated significant inhibition of IL-1β release and pyroptosis at concentrations of 10 µM .
Study 3 Bioorthogonal ApplicationsInvestigated as a labeling agent for biomolecules; azido group facilitates selective reactions .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to assess its unique properties:

CompoundKey FeaturesBiological Activity
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Contains bromo groupExhibits moderate reactivity but less stability compared to fluoroethyl derivative.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate Contains oxo groupLimited bioorthogonal applications; lower reactivity.

Properties

IUPAC Name

tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEKQGBJAAUAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190674
Record name 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184042-54-4
Record name 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184042-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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